1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone 1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
Brand Name: Vulcanchem
CAS No.: 551921-00-7
VCID: VC7601556
InChI: InChI=1S/C15H17F3N4O/c1-20-6-8-21(9-7-20)13(23)10-22-12-5-3-2-4-11(12)19-14(22)15(16,17)18/h2-5H,6-10H2,1H3
SMILES: CN1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Molecular Formula: C15H17F3N4O
Molecular Weight: 326.323

1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone

CAS No.: 551921-00-7

Cat. No.: VC7601556

Molecular Formula: C15H17F3N4O

Molecular Weight: 326.323

* For research use only. Not for human or veterinary use.

1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone - 551921-00-7

Specification

CAS No. 551921-00-7
Molecular Formula C15H17F3N4O
Molecular Weight 326.323
IUPAC Name 1-(4-methylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Standard InChI InChI=1S/C15H17F3N4O/c1-20-6-8-21(9-7-20)13(23)10-22-12-5-3-2-4-11(12)19-14(22)15(16,17)18/h2-5H,6-10H2,1H3
Standard InChI Key VNHXWLBWLGSEEM-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Properties

  • IUPAC Name: 1-[(2R)-4-[4-(1H-Benzimidazol-2-yl)-2-(trifluoromethyl)-1,3-thiazol-5-yl]-2-methylpiperazin-1-yl]-2-[4-(1-methylpiperidin-4-yl)pyrazol-1-yl]ethanone .

  • Molecular Formula: C₂₇H₃₁F₃N₈OS.

  • Molecular Weight: 572.7 g/mol .

  • CAS Registry: 551921-00-7 (for a related analog) .

  • Key Substituents:

    • Benzimidazole core with a trifluoromethyl (-CF₃) group at position 2.

    • 4-Methylpiperazine and piperidine moieties linked via ethanone .

Spectroscopic Data

  • SMILES: C[C@@H]1CN(CCN1C(=O)CN2C=C(C=N2)C3CCN(CC3)C)C4=C(N=C(S4)C(F)(F)F)C5=NC6=CC=CC=C6N5 .

  • InChIKey: MDOLKXWWPFVDTC-QGZVFWFLSA-N .

Physicochemical Properties

PropertyValueSource
Boiling Point439.0 ± 45.0 °C (predicted)
Density1.38 ± 0.1 g/cm³
logP (Partition Coefficient)3.2 (calculated)
SolubilityLow in water; soluble in DMSO

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a multi-step protocol:

  • Benzimidazole Core Formation: Condensation of 4-nitro-o-phenylenediamine with 4-chlorobenzaldehyde in ethanol using Na₂S₂O₅ as a cyclizing agent .

  • Piperazine Introduction: Alkylation of the benzimidazole nitrogen with 4-methylpiperazine using ethyl chloroacetate under reflux .

  • Trifluoromethylation: Electrophilic substitution using CF₃I in the presence of CuI .

  • Final Coupling: Amidation to attach the piperidine-pyrazole moiety .

Pharmacological Activities

Anticancer Activity

  • Mechanism: Dual inhibition of AKT and ERK pathways, leading to apoptosis and cell cycle arrest (G1/S phase) .

  • In Vitro Efficacy:

    Cell LineIC₅₀ (μM)Reference
    A431 (Skin)1.71
    A549 (Lung)2.34
    H1299 (Lung)3.02

Anti-Inflammatory Activity

  • Cytokine Modulation: Reduces IL-6 and TNF-α levels by 60–70% at 4 μM .

  • COX-2 Inhibition: 78.68% inhibition (vs. 57.79% for indomethacin) .

Structure-Activity Relationship (SAR)

  • Trifluoromethyl Group: Enhances metabolic stability and binding affinity to hydrophobic pockets .

  • 4-Methylpiperazine: Improves solubility and modulates kinase selectivity .

  • Piperidine-Pyrazole Moiety: Critical for tubulin polymerization inhibition (71% suppression at 1.71 μM) .

ADMET Profile

ParameterValueImplication
Plasma Protein Binding92%High tissue distribution
CYP3A4 InhibitionModerate (IC₅₀ = 8.2 μM)Drug-drug interaction risk
hERG InhibitionLow (IC₅₀ > 30 μM)Favorable cardiac safety

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